N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine
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Overview
Description
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a 1,2-propanediamine backbone through imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 1,2-propanediamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which can be used in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-linked bis-1,2,4-triazoles: These compounds share a similar bis-structure and are known for their energetic properties.
N,N’-bis(2,4-dibenzhydryl-6-phenyl)butane-2,3-diimine: Similar in having bis-imine linkages and used in coordination chemistry.
N,N’-bis(2-ethoxyethyl)acrylamide: Shares the bis-structure and is used in polymer chemistry.
Uniqueness
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is unique due to the presence of the benzodioxole groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C19H18N2O4/c1-13(21-10-15-3-5-17-19(7-15)25-12-23-17)8-20-9-14-2-4-16-18(6-14)24-11-22-16/h2-7,9-10,13H,8,11-12H2,1H3 |
InChI Key |
NLRMZZTTXIWARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=CC1=CC2=C(C=C1)OCO2)N=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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